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Compound of Interest

Compound Name: Ban orl 24

Cat. No.: B2611640

An important clarification: Initial searches for "Ban orl 24" did not yield a recognized chemical
compound. The information presented in this guide pertains to Baloxavir marboxil, a compound
with a similar phonetic quality that is a significant area of research in antiviral drug
development.

This technical guide provides a comprehensive overview of the chemical structure, properties,
and mechanism of action of Baloxavir marboxil. It is intended for researchers, scientists, and
professionals involved in drug development, offering detailed data, experimental protocols, and
visual representations of key biological and experimental processes.

Chemical Structure and Properties

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite,
baloxavir acid. This conversion is crucial for its therapeutic activity.

Chemical Structure of Baloxavir Marboxil
Caption: The chemical structure of Baloxavir marboxil.

A summary of the key chemical and physical properties of Baloxavir marboxil is presented in
the table below, providing a quick reference for its fundamental characteristics.
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Property Value Source
Molecular Formula C27H23F2N307S [1112]
Molecular Weight 571.55 g/mol [1][2]
CAS Number 1985606-14-1 [1]

White to light yellow crystalline
Appearance .

solid

- Practically insoluble in water-

Slightly soluble in methanol
Solubility and ethanol- Soluble in

acetonitrile- Freely soluble in
dimethylsulfoxide (DMSO)

pKa (Strongest Basic) -0.6
logP 2.26
_ _ Not explicitly stated in search
Melting Point
results
Boiling Point 712.8 £ 70.0 °C (Predicted)
Density 1.57 + 0.1 g/cm3 (Predicted)

Mechanism of Action: Inhibition of Cap-Dependent

Endonuclease

Baloxavir marboxil exerts its antiviral effect by inhibiting a critical enzyme in the influenza virus

replication cycle: the cap-dependent endonuclease. This enzyme is a component of the viral

RNA polymerase complex, specifically located on the polymerase acidic (PA) subunit.

The influenza virus utilizes a uniqgue mechanism known as "cap-snatching" to initiate the

transcription of its own messenger RNA (mRNA). It cleaves the 5' cap from host cell pre-

MRNASs and uses these capped fragments as primers for its own mRNA synthesis. This

process is essential for the virus to produce the proteins necessary for its replication.
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Baloxavir acid, the active metabolite of Baloxavir marboxil, binds to the active site of the cap-
dependent endonuclease, effectively blocking its enzymatic activity. This inhibition prevents the
"cap-snatching" process, thereby halting the synthesis of viral mMRNA and, consequently,

inhibiting viral replication.

The following diagram illustrates the signaling pathway of influenza virus replication and the
point of inhibition by Baloxavir acid.
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Click to download full resolution via product page
Caption: Influenza virus replication and inhibition by Baloxavir acid.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and
analysis of Baloxavir marboxil.

The synthesis of Baloxavir marboxil is a multi-step process. A general overview of a synthetic
route is described below, based on available literature.

Experimental Workflow for a Key Synthetic Step:
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Start: Starting Materials

Step 1. Coupling of Fragments
Reagents: T3P, Pyridine
Solvent: EtOAc

Step 2: Chiral Resolution
- Formation of diastereomeric salts
- Recrystallization

Step 3: Liberation of Free Base
Reagent: DBU
Solvent: EtOAc

Step 4: Final Alkylation
Reagent: Chloromethyl methyl carbonate

End Product: Baloxavir Marboxil

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Baloxavir marboxil.

Detailed Protocol for a Synthetic Step (lllustrative Example):
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e Step 1: Coupling Reaction

o To a solution of the key chiral intermediate (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-
oxazino[3,4c]pyrido[2,1-f]triazine-6,8-dione in ethyl acetate (EtOAc), add
propylphosphonic anhydride (T3P) and pyridine.

o Stir the reaction mixture at room temperature until the reaction is complete, as monitored
by a suitable analytical technique (e.g., TLC or HPLC).

o Upon completion, proceed with the work-up procedure, which typically involves washing
with aqueous solutions to remove reagents and byproducts.

o The crude product is then purified, for example, by filtration and slurrying.
o Step 2: Final Alkylation

o The active form, baloxavir acid, is reacted with chloromethyl methyl carbonate in a suitable
solvent such as dimethylacetamide.

o The reaction is carried out to completion to yield the prodrug, Baloxavir marboxil.

Note: The exact quantities of reagents, reaction times, and purification methods can vary and
are often proprietary. The information provided is based on published scientific literature.

RP-HPLC is a common method for the quantification of Baloxavir marboxil and its impurities in
pharmaceutical preparations.

Experimental Workflow for RP-HPLC Analysis:

HPLC System

Sample Preparation Inject - Pump . | Data Acquisition - Analysis
- Dissolve in diluent > - Injector » Chromatoqram » - Peak integration
- Filter - Column 9 - Quantification

- Detector

Click to download full resolution via product page

Caption: General workflow for the RP-HPLC analysis of Baloxavir marboxil.
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Detailed HPLC Method Parameters:

Parameter Condition Source

X-Bridge Phenyl (150 x 4.6

Column
mm), 3.5 um
Mobile Phase A Methanol
Mobile Phase B KH2PO4 buffer (pH 2.5)
Gradient Gradient mode
Flow Rate 0.5 mL/minute
Detection Wavelength 247 nm
Column Temperature 30°C
Injection Volume 10 pL

Sample Preparation:

o Standard Solution: Accurately weigh a known amount of Baloxavir marboxil reference
standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phases) to a
known concentration.

o Sample Solution: For tablets, weigh and finely powder a number of tablets. Transfer an
amount of powder equivalent to a single dose into a volumetric flask, add diluent, sonicate to
dissolve, and dilute to volume. Filter the solution before injection.

Pharmacokinetic Properties

The pharmacokinetic profile of Baloxavir marboxil is characterized by its rapid conversion to the
active metabolite, baloxavir acid, and a long terminal elimination half-life, which allows for
single-dose administration.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2611640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Source

Rapidly absorbed and
converted to baloxavir acid.

Absorption L
Tmax for baloxavir acid is
approximately 3.5-4.0 hours.

Distribution Widely distributed in the body.
Baloxavir marboxil is a
prodrug, rapidly hydrolyzed to

] the active baloxavir acid.

Metabolism S
Baloxavir acid is primarily
metabolized by UGT1A3 and
to a lesser extent by CYP3A4.

Elimination Primarily excreted in the feces.

Terminal Elimination Half-life Approximately 79-98 hours.

S Approximately 93-94% for
Protein Binding baloxavir acid

Clinical Trials and Efficacy

Clinical trials have demonstrated the efficacy of Baloxavir marboxil in treating acute
uncomplicated influenza. The primary endpoint in many of these trials is the time to alleviation
of influenza symptoms.

Key Findings from Clinical Trials:

o Baloxavir marboxil has been shown to be effective in reducing the duration of flu symptoms
when administered within 48 hours of symptom onset.

« lts efficacy is comparable to that of other antiviral drugs like oseltamivir, with the advantage
of a single-dose regimen.

» Clinical studies have been conducted in various populations, including adults, adolescents,
and children.
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Logical Relationship in Clinical Trial Design:

Patient Population
(e.g., Acute Uncomplicated Influenza)

Treatment Arm Control Arm
(Baloxavir marboxil) (Placebo or Active Comparator)

Primary Endpoint Secondary Endpoints
(Time to Alleviation of Symptoms) (e.g., Viral Load Reduction, Safety)

Click to download full resolution via product page

Caption: Logical flow of a typical randomized controlled trial for Baloxavir marboxil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Baloxavir Marboxil].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2611640#ban-orl-24-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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